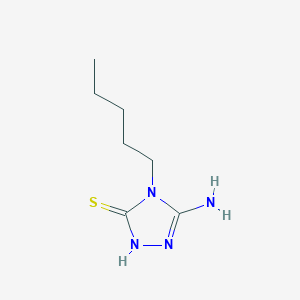![molecular formula C26H22Br2N2 B14391663 2,2'-[1,4-Phenylenebis(methylene)]di(isoquinolin-2-ium) dibromide CAS No. 88209-90-9](/img/structure/B14391663.png)
2,2'-[1,4-Phenylenebis(methylene)]di(isoquinolin-2-ium) dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[1,4-Phenylenebis(methylene)]di(isoquinolin-2-ium) dibromide is a chemical compound with the molecular formula C26H22Br2N2. It is known for its unique structure, which includes two isoquinolin-2-ium groups connected by a 1,4-phenylenebis(methylene) linker. This compound is often used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,4-Phenylenebis(methylene)]di(isoquinolin-2-ium) dibromide typically involves the reaction of isoquinoline with 1,4-bis(bromomethyl)benzene. The reaction is carried out in a suitable solvent, such as dimethylformamide, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[1,4-Phenylenebis(methylene)]di(isoquinolin-2-ium) dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the isoquinolin-2-ium groups to isoquinoline.
Substitution: The bromide ions can be substituted with other nucleophiles, such as hydroxide or cyanide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like sodium hydroxide or potassium cyanide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of isoquinoline derivatives.
Substitution: Formation of substituted isoquinolin-2-ium compounds.
Wissenschaftliche Forschungsanwendungen
2,2’-[1,4-Phenylenebis(methylene)]di(isoquinolin-2-ium) dibromide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 2,2’-[1,4-Phenylenebis(methylene)]di(isoquinolin-2-ium) dibromide involves its interaction with specific molecular targets. The isoquinolin-2-ium groups can interact with nucleic acids and proteins, leading to changes in their structure and function. This compound can also interfere with cellular signaling pathways, affecting various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-[1,4-Phenylenebis(methylene)]bis(4,4’-bipyridinium) dibromide
- Pyridinium, 1,1’-[1,4-phenylenebis(methylene)]bis[2,4,6-trimethyl-, dibromide
- Pyridinium, 1,1’-[1,4-phenylenebis(methylene)]bis[4-(phenylmethyl)-, dibromide
Uniqueness
2,2’-[1,4-Phenylenebis(methylene)]di(isoquinolin-2-ium) dibromide is unique due to its isoquinolin-2-ium groups, which impart distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
88209-90-9 |
|---|---|
Molekularformel |
C26H22Br2N2 |
Molekulargewicht |
522.3 g/mol |
IUPAC-Name |
2-[[4-(isoquinolin-2-ium-2-ylmethyl)phenyl]methyl]isoquinolin-2-ium;dibromide |
InChI |
InChI=1S/C26H22N2.2BrH/c1-3-7-25-19-27(15-13-23(25)5-1)17-21-9-11-22(12-10-21)18-28-16-14-24-6-2-4-8-26(24)20-28;;/h1-16,19-20H,17-18H2;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
SMOXLVWDPFNFEP-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C2C=[N+](C=CC2=C1)CC3=CC=C(C=C3)C[N+]4=CC5=CC=CC=C5C=C4.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


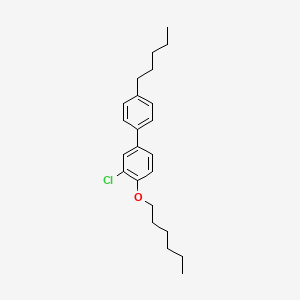
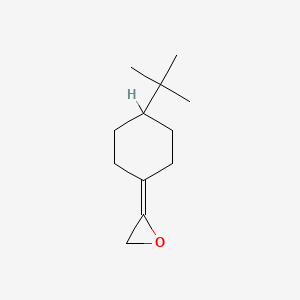

![10-Benzyl-6,7,8,9-tetrahydropyrido[1,2-a]indole](/img/structure/B14391600.png)
![4-[(4-Methylphenyl)disulfanyl]-L-phenylalanine](/img/structure/B14391615.png)


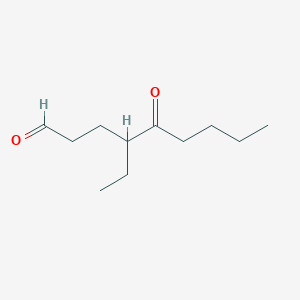
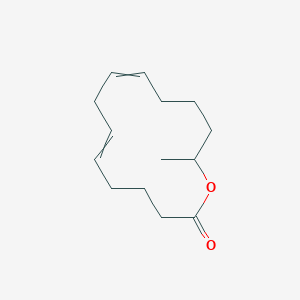

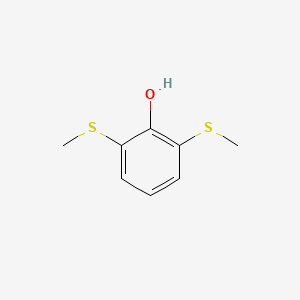

![2,4-Dichloro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B14391654.png)
